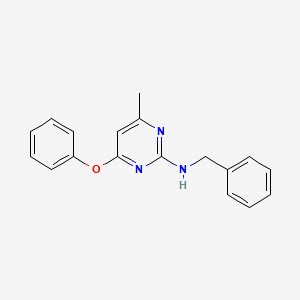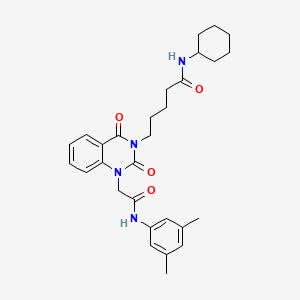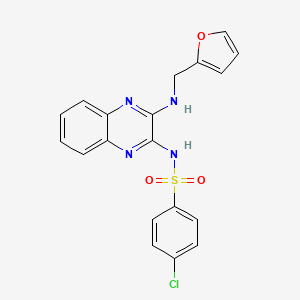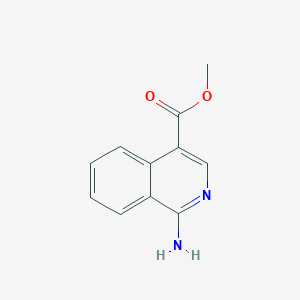![molecular formula C28H25N7O B2602966 [1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920225-70-3](/img/structure/B2602966.png)
[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that features a biphenyl core linked to a triazolopyrimidine moiety via a piperazine ring
Wirkmechanismus
Target of Action
The primary target of the compound [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, also known as 1-{[1,1’-biphenyl]-4-carbonyl}-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone interacts with CDK2 by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone affects the cell cycle pathway . Specifically, it disrupts the G1/S and G2/M transitions, which are critical for DNA replication and mitosis, respectively . The downstream effect of this disruption is the inhibition of cell proliferation .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties .
Result of Action
The molecular effect of [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone’s action is the inhibition of CDK2 activity . On a cellular level, this results in the disruption of the cell cycle and the inhibition of cell proliferation .
Biochemische Analyse
Biochemical Properties
[1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound leads to alterations in cell cycle progression, potentially inducing cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s interaction with CDK2 involves hydrogen bonding with key amino acid residues in the enzyme’s active site, further stabilizing the inhibitory complex .
Cellular Effects
The effects of [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone on cellular processes are profound. This compound has demonstrated cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The cytotoxicity is attributed to the compound’s ability to induce apoptosis and disrupt cell cycle progression. Furthermore, it influences cell signaling pathways by modulating the activity of CDK2, leading to changes in gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone exerts its effects primarily through the inhibition of CDK2 . The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, thereby inhibiting cell cycle progression. Additionally, the compound may influence other molecular targets, contributing to its overall cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 over extended periods . Long-term exposure to the compound can lead to cellular adaptation, potentially reducing its efficacy . Studies have also shown that the compound can degrade under certain conditions, which may affect its long-term stability and activity .
Dosage Effects in Animal Models
The effects of [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At lower dosages, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher dosages, the compound can exhibit toxic effects, including damage to normal tissues and organs . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
[1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and subsequent conjugation of the compound, facilitating its excretion from the body . The metabolic products of the compound may also exhibit biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes and accumulate in specific cellular compartments, where it exerts its inhibitory effects on CDK2 . Additionally, the compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is critical for its activity and function. The compound predominantly localizes in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of the compound is essential for its ability to modulate cell cycle progression and induce apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Synthesis of the Triazolopyrimidine Moiety: This involves the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Linking via Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, where the biphenyl and triazolopyrimidine intermediates are linked using a piperazine derivative.
Final Coupling: The final step involves coupling the piperazine-linked intermediates to form the target compound, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using palladium catalysts for coupling reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing chromatography and recrystallization methods to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyrimidine moiety, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and triazolopyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Reduced triazolopyrimidine derivatives.
Substitution Products: Halogenated biphenyl derivatives, substituted triazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology and Medicine
Pharmaceuticals: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Probes: Used in research to study biological pathways and molecular interactions.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Drug Development: A candidate for the development of new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,1’-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- [1,1’-biphenyl]-4-yl(4-(3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Uniqueness
The presence of the p-tolyl group in [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone distinguishes it from similar compounds, potentially altering its electronic properties and biological activity. This unique structure may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Would you like more detailed information on any specific section?
Eigenschaften
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7O/c1-20-7-13-24(14-8-20)35-27-25(31-32-35)26(29-19-30-27)33-15-17-34(18-16-33)28(36)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-14,19H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPJOOJFXWGLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2602884.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2602885.png)



![1-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2602891.png)
![N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2602892.png)




![N-[(4-chlorophenyl)methyl]-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide](/img/structure/B2602901.png)


